3-Oxotetradecanoic acid

Descripción general

Descripción

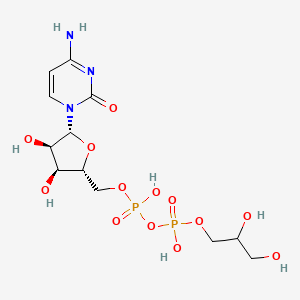

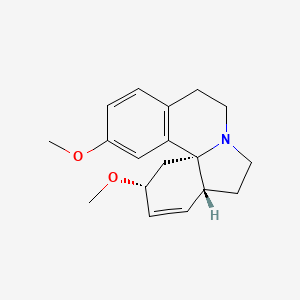

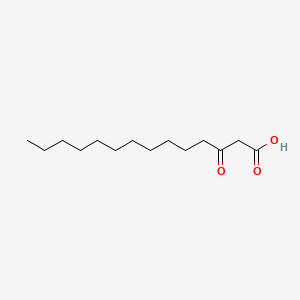

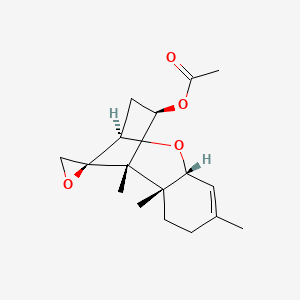

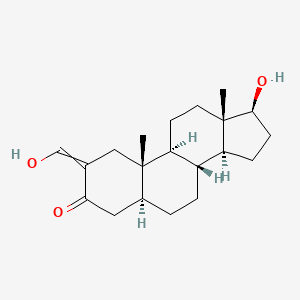

3-Oxotetradecanoic acid, also known as 3-oxomyristic acid, is a long-chain fatty acid carrying an oxo-group at position 3 . It has a molecular formula of C14H26O3 . It is an intermediate product in fatty acid biosynthesis .

Synthesis Analysis

The synthesis of tetradecanoic acid enriched with "C at carbons 1,3, or 6 is described. The label at the carbonyl carbon was introduced by treating l-bromotridecane with KI’CN (90% enriched) to form the "C-labeled nitrile, which upon hydrolysis yielded the desired acid .Molecular Structure Analysis

The molecular structure of 3-Oxotetradecanoic acid is represented by the formula C14H26O3. It has an average mass of 242.354 Da and a mono-isotopic mass of 242.188202 Da .Chemical Reactions Analysis

3-Oxotetradecanoic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is a functional parent of tetradecanoic acid and is a 3-oxo fatty acid .Physical And Chemical Properties Analysis

3-Oxotetradecanoic acid is usually a solid or pasty substance, which may be white or similar to white. It is easy to dissolve in fatty alcohols and some organic solvents .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Optically Pure 3-Hydroxytetradecanoic Acid Synthesis : A study by Tai et al. (1980) demonstrates an enantioselective method for synthesizing optically pure 3-hydroxytetradecanoic acid using asymmetrically modified nickel catalysts. This method highlights the potential of 3-oxotetradecanoic acid derivatives in synthesizing optically active compounds (Tai et al., 1980).

Chromatographic Analysis

- Lipopolysaccharide Analysis : Mielniczuk et al. (1992) used 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids as chemical markers in gas chromatography-mass spectrometry for determining lipopolysaccharides. This application underscores the role of 3-oxotetradecanoic acid derivatives in analytical chemistry (Mielniczuk et al., 1992).

Biochemical Studies

- Study of Peroxisomal Proteins : Tsuchida et al. (2017) synthesized 3-oxohexadecanoyl-CoA for investigating peroxisomal bifunctional proteins. This highlights the use of 3-oxotetradecanoic acid derivatives in studying biochemical processes and enzyme functions (Tsuchida et al., 2017).

Lipid A Structural Studies

- Non-Toxic Lipid A Investigation : Salimath et al. (1983) studied the structure of lipid A from Rhodopseudomonas sphaeroides, which contains 3-oxotetradecanoic acid. This research provides insights into the structural biology of bacterial components (Salimath et al., 1983).

Fatty Acid Oxidation

- Phytanic Acid Oxidation : Tsai et al. (1969) conducted studies on the α-oxidation of phytanic acid by rat liver mitochondria, where 3-oxotetradecanoic acid derivatives can play a role in understanding fatty acid metabolism (Tsai et al., 1969).

Chemical Synthesis

- Synthesis of Muscone : Mhaskar & Subbarao (1992) reported the synthesis of muscone, a macrocyclic ketone, from 10-undecenoic acid involving methyl 14-oxotetradecanoate as an intermediate. This application showcases the chemical synthesis capabilities involving 3-oxotetradecanoic acid derivatives (Mhaskar & Subbarao, 1992).

Biotechnological Applications

- 3-Hydroxydecanoic Acid Production : Zheng et al. (2004) explored the role of thioesterase II in Escherichia coli for producing 3-hydroxydecanoic acid, indicating the utility of 3-oxotetradecanoic acid derivatives in biotechnological applications (Zheng et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-Oxotetradecanoic acid was not found, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

A recent study has shown differences in plasma metabolic and protein profiles between patients with cholelithiasis and healthy controls. The study presented a potential biomarker panel with two metabolites, one of which is 3-oxotetradecanoic acid, for predicting cholelithiasis . This suggests that 3-Oxotetradecanoic acid could have potential applications in disease prediction and diagnosis in the future.

Propiedades

IUPAC Name |

3-oxotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOZYOVXNPWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332384 | |

| Record name | 3-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxotetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Oxotetradecanoic acid | |

CAS RN |

88222-72-4 | |

| Record name | 3-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1214613.png)

![5,11-dimethyl-2-(2-(1-piperidinyl)ethyl)-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1214616.png)